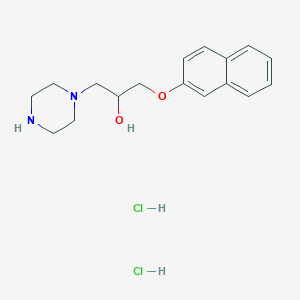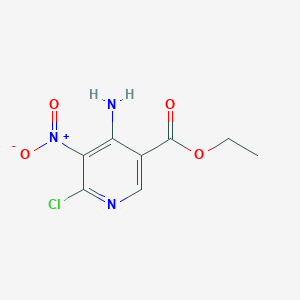
Ethyl 4-amino-6-chloro-5-nitronicotinate
Overview
Description
Ethyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H8ClN3O4 . It has a molecular weight of 245.62 g/mol. The compound is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 4,6-dichloro-5-nitronicotinate with ammonia in a solution of 1,4-dioxane and dichloromethane at 0 - 20℃ for 24 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anticancer Agent Synthesis
Ethyl 4-amino-6-chloro-5-nitronicotinate has been explored in the synthesis of potential anticancer agents. A study conducted by Temple et al. (1983) discusses the hydrolysis and reaction of this compound, leading to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential applications in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Anticoccidial Activity
The compound has also been used in the synthesis of 5-nitronicotinamide and its analogues, which show significant anticoccidial activity. This study by Morisawa et al. (1977) highlights its role in combating Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored the use of this compound in creating thiazolo[5,4-d]pyrimidines with molluscicidal properties. These compounds were tested against Biomphalaria alexandrina snails, the intermediate host of schistosomiasis, demonstrating its potential in controlling snail populations (El-bayouki & Basyouni, 1988).
Photovoltaic Properties
Another application lies in the field of photovoltaics. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, derived from this compound, and their applications in organic–inorganic photodiode fabrication. This study highlights its potential use in the development of efficient solar energy devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
The compound has also been used in synthesizing derivatives with antibacterial activity. A.S.Dongarwar et al. (2011) synthesized pyrimidine-5-carboxylate derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities, showcasing the compound's utility in developing new antimicrobial agents (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNJJLYBWLJZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670650 | |
| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690635-35-9 | |
| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
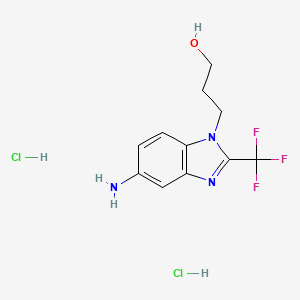

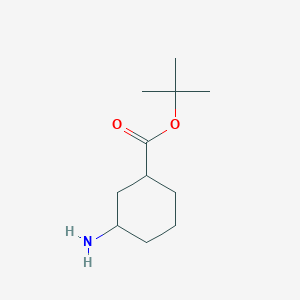
![[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide](/img/structure/B1389551.png)
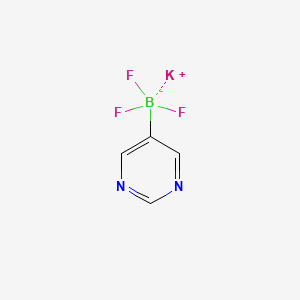
![2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1389553.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)
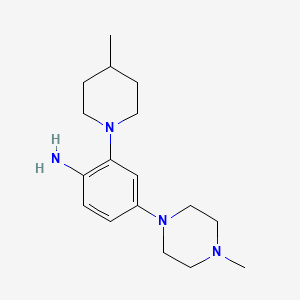
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)

